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Compound of Interest

Compound Name: Methyl 4-(butanoylamino)benzoate

Cat. No.: B326432 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
This technical guide provides a comprehensive overview of the structural elucidation of methyl
4-(butanoylamino)benzoate. The document details a probable synthetic pathway, predicted

spectroscopic data based on analogous compounds, and the logical workflow for its structural

confirmation. This guide is intended to serve as a valuable resource for researchers in organic

synthesis, medicinal chemistry, and drug development by providing a thorough analysis of the

molecule's key identifying characteristics.

Introduction
Methyl 4-(butanoylamino)benzoate is an organic compound that incorporates an amide

linkage and an ester functional group attached to a benzene ring. Its structure suggests

potential applications as an intermediate in the synthesis of pharmaceuticals and other

bioactive molecules. Accurate structural elucidation is paramount for its characterization and for

ensuring the purity and identity of subsequent products in a synthetic route. This document

outlines the methodologies and data interpretation integral to confirming the structure of

methyl 4-(butanoylamino)benzoate.

Synthetic Pathway
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The synthesis of methyl 4-(butanoylamino)benzoate can be achieved via the N-acylation of

methyl 4-aminobenzoate with butanoyl chloride. This is a common and effective method for

forming amide bonds. The reaction involves the nucleophilic attack of the amino group of

methyl 4-aminobenzoate on the electrophilic carbonyl carbon of butanoyl chloride. A base, such

as pyridine or triethylamine, is typically added to neutralize the hydrochloric acid byproduct.

Reactants

Reaction Conditions

Product

Methyl 4-aminobenzoate

Methyl 4-(butanoylamino)benzoate

+

Butanoyl chloride
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Anhydrous Solvent (e.g., DCM)
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Caption: Synthetic route to Methyl 4-(butanoylamino)benzoate.

Experimental Protocol (Proposed)
Materials:

Methyl 4-aminobenzoate

Butanoyl chloride
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Pyridine (or triethylamine)

Anhydrous dichloromethane (DCM)

Saturated sodium bicarbonate solution

Anhydrous magnesium sulfate

Hexane

Ethyl acetate

Procedure:

In a round-bottom flask, dissolve methyl 4-aminobenzoate in anhydrous DCM.

Add pyridine to the solution and cool the mixture in an ice bath.

Slowly add butanoyl chloride to the stirred solution.

Allow the reaction to warm to room temperature and stir for several hours.

Monitor the reaction progress using thin-layer chromatography (TLC).

Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution.

Separate the organic layer, dry it over anhydrous magnesium sulfate, and filter.

Remove the solvent under reduced pressure to obtain the crude product.

Purify the crude product by recrystallization or column chromatography using a hexane/ethyl

acetate solvent system.

Spectroscopic Data and Structural Elucidation
The structural confirmation of methyl 4-(butanoylamino)benzoate relies on a combination of

spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy,

Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The following sections detail the

predicted data for each technique.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
3.1.1. ¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the

protons of the butanoyl group, and the methyl ester protons.

Chemical Shift (δ,
ppm) (Predicted)

Multiplicity Integration Assignment

~ 7.9 Doublet 2H

Aromatic protons

ortho to the ester

group

~ 7.6 Doublet 2H

Aromatic protons

ortho to the amide

group

~ 7.5 Singlet 1H
N-H proton of the

amide

~ 3.8 Singlet 3H
-OCH₃ protons of the

methyl ester

~ 2.3 Triplet 2H

-CH₂- protons

adjacent to the amide

carbonyl

~ 1.7 Sextet 2H
-CH₂- protons of the

ethyl group

~ 0.9 Triplet 3H
-CH₃ protons of the

butanoyl group

3.1.2. ¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the number of non-equivalent carbon

atoms and their chemical environments.
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Chemical Shift (δ, ppm) (Predicted) Assignment

~ 172 Carbonyl carbon of the amide

~ 167 Carbonyl carbon of the ester

~ 143 Aromatic carbon attached to the nitrogen

~ 131 Aromatic carbons ortho to the ester group

~ 125 Aromatic carbon attached to the ester group

~ 119 Aromatic carbons ortho to the amide group

~ 52 -OCH₃ carbon of the methyl ester

~ 39 -CH₂- carbon adjacent to the amide carbonyl

~ 19 -CH₂- carbon of the ethyl group

~ 14 -CH₃ carbon of the butanoyl group

Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present in

the molecule.
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Wavenumber (cm⁻¹)
(Predicted)

Intensity Assignment

~ 3300 Medium N-H stretch of the amide

~ 3050 Medium Aromatic C-H stretch

~ 2960, 2870 Medium Aliphatic C-H stretch

~ 1720 Strong C=O stretch of the ester

~ 1680 Strong
C=O stretch of the amide

(Amide I band)

~ 1600, 1530 Medium
Aromatic C=C stretch and N-H

bend (Amide II band)

~ 1280 Strong C-O stretch of the ester

~ 1250 Medium C-N stretch of the amide

Mass Spectrometry (MS)
Mass spectrometry will provide information about the molecular weight and fragmentation

pattern of the molecule.

m/z (Predicted) Interpretation

221 [M]⁺, Molecular ion

190 [M - OCH₃]⁺

151
[M - C₄H₇O]⁺ (from cleavage of the butanoyl

group)

120 [H₂NC₆H₄CO]⁺

71 [C₄H₇O]⁺

Logical Workflow for Structural Elucidation
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The process of confirming the structure of a synthesized compound follows a logical

progression of experiments and data analysis.

Synthesis & Purification

Spectroscopic Analysis

Structure Confirmation

Synthesis of Methyl
4-(butanoylamino)benzoate

Purification
(Recrystallization/Chromatography)

NMR Spectroscopy
(¹H and ¹³C) IR Spectroscopy Mass Spectrometry

Data Interpretation
and Comparison

Final Structure Confirmation

Click to download full resolution via product page

Caption: Workflow for the structural elucidation of a synthesized compound.

Conclusion
The structural elucidation of methyl 4-(butanoylamino)benzoate is a systematic process that

combines a logical synthetic approach with comprehensive spectroscopic analysis. While direct

experimental data for this specific compound is not readily available in the public domain, a
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robust structural hypothesis can be formulated based on well-established chemical principles

and data from analogous compounds. The predicted ¹H NMR, ¹³C NMR, IR, and MS data

presented in this guide provide a detailed fingerprint for the molecule, enabling its

unambiguous identification and characterization by researchers in the field. This foundational

knowledge is critical for its potential use in further synthetic applications, particularly in the

development of novel therapeutic agents.

To cite this document: BenchChem. [Structural Elucidation of Methyl 4-
(butanoylamino)benzoate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available
at: [https://www.benchchem.com/product/b326432#methyl-4-butanoylamino-benzoate-
structural-elucidation]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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